REACTION_CXSMILES
|
CO[C:3]1[CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12]C2)C=CC=1N.F[C:16]1[CH:17]=[CH:18][C:19]([N+:26]([O-])=O)=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:21]=1.CC1CCCNC1.CC#N>O>[CH3:12][CH:13]1[CH2:3][CH2:9][CH2:8][N:10]([C:16]2[CH:17]=[CH:18][C:19]([NH2:26])=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:21]=2)[CH2:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC(=C1)N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1CN(CCC1)C1=CC(=C(N)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |